Cas no 50561-16-5 (1H-Pyrrole-3-carboxylicacid, hydrazide)

1H-Pyrrole-3-carboxylicacid, hydrazide 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-3-carboxylicacid, hydrazide
- 1H-pyrrole-3-carbohydrazide
- 3-pyrrolecarboxylic acid hydrazide
- AC1L5QOY
- AC1Q5PTW
- AR-1C3926
- CTK1H4593
- NSC79157
- Pyrrol-3-carbonsaeurehydrazid
- Pyrrol-3-carbonsaeure-hydrazid
- pyrrole-3-carboxylic acid hydrazide
- SureCN6224947
- NSC-79157
- DTXSID30291924
- SCHEMBL6224947
- AKOS006347309
- 50561-16-5
- EN300-3181342
-
- インチ: InChI=1S/C5H7N3O/c6-8-5(9)4-1-2-7-3-4/h1-3,7H,6H2,(H,8,9)
- InChIKey: MVRONBWFNOKGNT-UHFFFAOYSA-N
- ほほえんだ: C1=CNC=C1C(=O)NN
計算された属性
- せいみつぶんしりょう: 125.05901
- どういたいしつりょう: 125.059
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 密度みつど: 1.313
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.614
- PSA: 70.91
- LogP: 0.70940
1H-Pyrrole-3-carboxylicacid, hydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01HR66-5g |
1H-Pyrrole-3-carboxylicacid, hydrazide |
50561-16-5 | 95% | 5g |
$2814.00 | 2025-02-14 | |
1PlusChem | 1P01HQXU-5g |
1H-Pyrrole-3-carboxylicacid, hydrazide |
50561-16-5 | 95% | 5g |
$2569.00 | 2024-05-01 | |
1PlusChem | 1P01HQXU-10g |
1H-Pyrrole-3-carboxylicacid, hydrazide |
50561-16-5 | 95% | 10g |
$3779.00 | 2024-05-01 | |
Aaron | AR01HR66-1g |
1H-Pyrrole-3-carboxylicacid, hydrazide |
50561-16-5 | 95% | 1g |
$987.00 | 2025-02-14 | |
Aaron | AR01HR66-250mg |
1H-Pyrrole-3-carboxylicacid, hydrazide |
50561-16-5 | 95% | 250mg |
$503.00 | 2025-02-14 | |
Aaron | AR01HR66-10g |
1H-Pyrrole-3-carboxylicacid, hydrazide |
50561-16-5 | 95% | 10g |
$4160.00 | 2023-12-15 | |
Aaron | AR01HR66-50mg |
1H-Pyrrole-3-carboxylicacid, hydrazide |
50561-16-5 | 95% | 50mg |
$248.00 | 2025-02-14 | |
1PlusChem | 1P01HQXU-500mg |
1H-Pyrrole-3-carboxylicacid, hydrazide |
50561-16-5 | 95% | 500mg |
$737.00 | 2024-05-01 | |
1PlusChem | 1P01HQXU-50mg |
1H-Pyrrole-3-carboxylicacid, hydrazide |
50561-16-5 | 95% | 50mg |
$255.00 | 2024-05-01 | |
1PlusChem | 1P01HQXU-1g |
1H-Pyrrole-3-carboxylicacid, hydrazide |
50561-16-5 | 95% | 1g |
$926.00 | 2024-05-01 |
1H-Pyrrole-3-carboxylicacid, hydrazide 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1H-Pyrrole-3-carboxylicacid, hydrazideに関する追加情報
Comprehensive Overview of 1H-Pyrrole-3-carboxylicacid, hydrazide (CAS No. 50561-16-5): Properties, Applications, and Industry Insights
1H-Pyrrole-3-carboxylicacid, hydrazide (CAS No. 50561-16-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic hydrazide derivative belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. The presence of both carboxylic acid hydrazide and pyrrole moieties makes it a versatile intermediate for synthesizing bioactive molecules, particularly in drug discovery and material science applications.
In recent years, the demand for pyrrole-based compounds like 1H-Pyrrole-3-carboxylicacid, hydrazide has surged, driven by their role in developing antimicrobial agents and anticancer scaffolds. Researchers frequently search for "CAS 50561-16-5 solubility" or "synthesis route for pyrrole hydrazide derivatives," reflecting its technical relevance. The compound's molecular formula C5H7N3O2 and molecular weight 141.13 g/mol are critical parameters for laboratory applications, often queried in analytical chemistry forums.
The compound's crystal structure and hydrogen bonding patterns have been extensively studied, as evidenced by publications in journals like Journal of Heterocyclic Chemistry. Its melting point (210-215°C) and stability under ambient conditions make it suitable for industrial-scale reactions. Notably, the 3-position carboxylic hydrazide group enables selective modifications, a feature highlighted in patents covering kinase inhibitors and bioconjugation techniques.
From an SEO perspective, trending queries such as "1H-Pyrrole-3-carboxylicacid hydrazide suppliers" and "50561-16-5 spectral data" indicate commercial and analytical interest. The compound aligns with green chemistry trends due to its potential as a biodegradable chelating agent, addressing environmental concerns in metal ion sequestration. Recent studies explore its utility in fluorescent probes for cellular imaging, tapping into the growing bioimaging materials market.
Quality control protocols for CAS 50561-16-5 emphasize HPLC purity analysis (typically ≥98%) and residual solvent screening, crucial for pharmaceutical GMP compliance. The compound's logP value (~0.5) suggests moderate lipophilicity, influencing its ADMET properties in medicinal chemistry projects. Regulatory databases confirm its non-hazardous status under standard handling conditions, though proper laboratory PPE is recommended during manipulation.
Innovative applications include its use as a ligand in catalytic systems for cross-coupling reactions, particularly in palladium-catalyzed transformations. The pyrrole nitrogen and hydrazide oxygen atoms provide excellent coordination sites, as documented in Organometallics journal. Furthermore, its derivatives show promise in polymeric materials for electronic devices, responding to industry demands for organic semiconductors with tunable band gaps.
For researchers investigating structure-activity relationships (SAR), this compound serves as a key building block for N-acylhydrazone pharmacophores. Patent landscapes reveal its incorporation in anti-inflammatory compounds targeting COX-2 enzymes, with several clinical candidates in preclinical stages. The global market for such intermediates is projected to grow at 6.2% CAGR (2023-2030), per recent market analysis reports.
Technical bulletins often highlight the compound's compatibility with microwave-assisted synthesis, reducing reaction times from hours to minutes. This aligns with industrial priorities for process intensification. Storage recommendations include protection from moisture in amber glass containers at 2-8°C, with stable performance confirmed over 24-month stability studies under these conditions.
Emerging research explores 1H-Pyrrole-3-carboxylicacid, hydrazide in nanotechnology applications, particularly as a capping agent for metal nanoparticles. Its dual functional groups enable precise size control during nanoparticle synthesis, addressing a critical need in catalytic nanomaterial production. Collaborative studies between academia and industry continue to uncover novel applications, reinforcing its status as a valuable multipurpose chemical entity in modern synthetic chemistry.
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